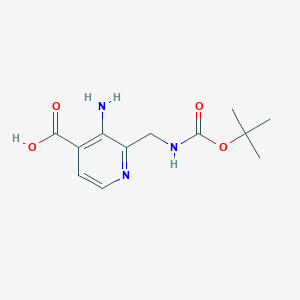![molecular formula C33H21N B14853317 14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound with the molecular formula C33H21N and a molecular weight of 431.53 g/mol . This compound is known for its unique spiro structure, which consists of a dibenzoacridine moiety fused with a fluorene unit. The spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a dibenzoacridine derivative can be reacted with a fluorene derivative in the presence of a strong acid or base to form the spiro linkage . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
科学研究应用
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting replication and transcription processes. In optoelectronic applications, the spiro structure enhances the compound’s photophysical properties, such as fluorescence and charge transport .
相似化合物的比较
Similar Compounds
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-one: Similar spiro structure with different functional groups.
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-amine: Contains an amine group instead of a fluorene unit.
Uniqueness
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and therapeutic agents .
属性
分子式 |
C33H21N |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H21N/c1-3-11-23-21(9-1)17-19-29-31(23)34-32-24-12-4-2-10-22(24)18-20-30(32)33(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)33/h1-20,34H |
InChI 键 |
UYZBTEMCOXUCMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=CC8=CC=CC=C84 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


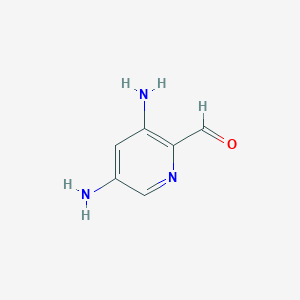
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
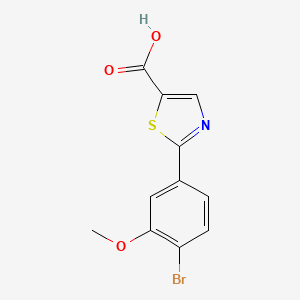

![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
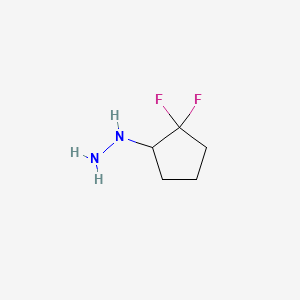
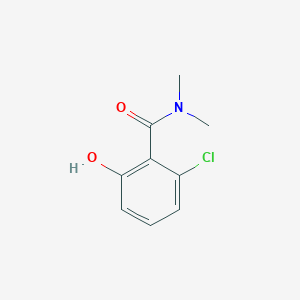
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
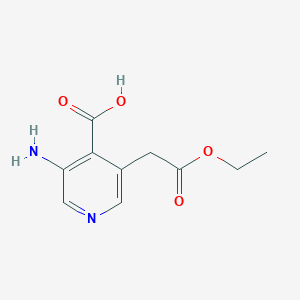
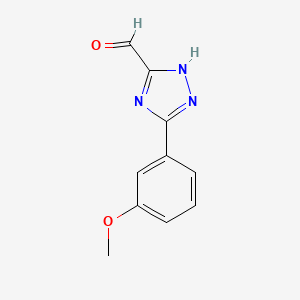
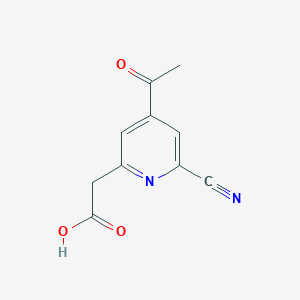
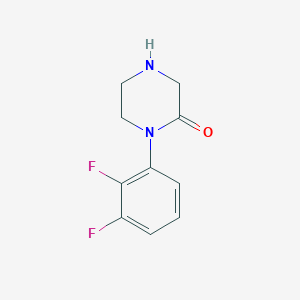
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
